molecular formula C6H8N2 B1282392 4-cyclopropyl-1H-pyrazole CAS No. 90253-21-7

4-cyclopropyl-1H-pyrazole

Cat. No. B1282392
CAS RN: 90253-21-7
M. Wt: 108.14 g/mol
InChI Key: FHHRJUAWRYSTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-cyclopropyl-1H-pyrazole is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The cyclopropyl group attached at the 4-position distinguishes it from other pyrazole derivatives. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of various precursors. For instance, cyclopropylideneacetic acids and esters can undergo CuX(2)-mediated cyclization to afford furanones and pyranones, although this does not directly yield 4-cyclopropyl-1H-pyrazole . Another approach involves the oxidative cyclization of phenylhydrazono chromen-2-ones with copper acetate, leading to chromeno[4,3-c]pyrazol-4-ones . Additionally, a Rh(III)-catalyzed [4 + 1] cyclization of aryl substituted pyrazoles with cyclopropanols via C-H activation can selectively construct carbonyl functionalized pyrazolo[5,1-a]isoindoles . Furthermore, cyclopropyl oximes can be transformed into fully substituted 1H-pyrazoles under Vilsmeier conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the molecular and supramolecular structures of certain pyrazole isomers have been established by X-ray diffraction, revealing the orientation of substituent groups and the presence of π-stacking interactions . Similarly, the structure of a dihydro-1H-pyrazole derivative has been characterized by IR, NMR, and X-ray diffraction methods, with theoretical calculations supporting the experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. The cyclopropanation of pyrazolin-5-one with arsonium ylide is an example of a highly stereoselective synthesis that can yield spiro[cyclopropane-1,4'-pyrazolin-5'-one] derivatives . Additionally, 1H-pyrazole-4-carbonitriles can undergo [3 + 2] cycloaddition reactions with sodium azide and ammonium chloride to form 1H-tetrazoles . Pyrazolines can also undergo pyrolysis, leading to cyclopropane and olefin products, with the rearrangement of alkyl groups indicating ionic character in the transition state .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the conformational features of a 4-(cyclohexylsulfanyl)-1H-pyrazole derivative in solution and in the crystal state have been studied, showing different orientations of the arylthio group . The improved synthesis of 1H-pyrazole-4-carboxylic acid demonstrates the importance of optimizing reaction conditions to achieve high yields, which is critical for the practical application of these compounds10.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient and Divergent Synthesis : 4-cyclopropyl-1H-pyrazole has been used in efficient and divergent one-pot syntheses of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes. This synthesis varies based on the reaction conditions, leading to different products (Wang et al., 2008).
  • Role in Synthesis of Cyclopropenyl Alcohols : The compound has been implicated in the surprising formation of tetrasubstituted 3H-pyrazoles from certain alcohols, which upon photolysis yield α- and β-dimethylcyclopropenyl alcohols (Hamdi et al., 2005).

Biological and Pharmacological Activities

  • Antifungal and Antimicrobial Agents : Derivatives of 4-cyclopropyl-1H-pyrazole, such as cyclopropyl-pyrazole hybrids, have been synthesized and evaluated for their antifungal properties. These hybrids have shown potential in biological activities (Burde & Rahatgaonkar, 2019).
  • Anticancer Properties : Some pyrazole derivatives, including those related to 4-cyclopropyl-1H-pyrazole, have shown promising results as antiproliferative agents against cancer cell lines, suggesting their potential role in cancer treatment (Ananda et al., 2017).
  • Antioxidant Activities : Pyrazole derivatives, including 4-cyclopropyl-1H-pyrazole variants, have been tested for antioxidant activities and shown notable results. This indicates potential applications in conditions where oxidative stress is a key factor (Karrouchi et al., 2019).

Synthetic Methodology Advancements

  • Facilitating Novel Syntheses : The reactivity of derivatives bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct arylations has been studied, demonstrating the compound's role in facilitating novel synthetic pathways (Sidhom et al., 2018).
  • Innovations in Cycloaddition Reactions : Direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent represents an innovative approach in the field of medicinal chemistry. This methodology highlights the compound's utility in creating nitrogenated compounds, which are crucial in pharmaceutical applications (Gagnon et al., 2007).

Safety And Hazards

Pyrazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5(1)6-3-7-8-4-6/h3-5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHRJUAWRYSTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524004
Record name 4-Cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1H-pyrazole

CAS RN

90253-21-7
Record name 4-Cyclopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-cyclopropyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-cyclopropyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-cyclopropyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-cyclopropyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-cyclopropyl-1H-pyrazole

Citations

For This Compound
2
Citations
H Gerster, M Keim, G Maas - Zeitschrift für Naturforschung B, 2019 - degruyter.com
Acetylenic iminium triflates with the general formula [R–C≡ C–C(Ar)=N + R 2 TfO − ] were found to be excellent dipolarophiles in [3+ 2] cycloaddition reactions with diazoacetates …
Number of citations: 1 www.degruyter.com
AS Kiselyov - Tetrahedron, 2006 - Elsevier
A base-promoted conversion of ortho-trifluoromethyl benzyl derivatives of NH-heterocycles into a respective fluorinated isoquinolines (38–57% isolated yields) is reported. The reaction …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.